(3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine
Description
(3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine is a chiral pyrrolidine derivative featuring two tert-butyldimethylsilyl (TBDMS) ether groups at the 3 and 4 positions and a benzyl group at the nitrogen atom. The TBDMS groups serve as robust protecting agents for hydroxyl functionalities, enhancing the compound’s stability under acidic or basic conditions during synthetic processes . This compound is critical in asymmetric synthesis, particularly in the preparation of pharmaceuticals and ligands for catalysis. Its stereochemical rigidity, conferred by the (3S,4S) configuration, ensures precise control over reaction outcomes in stereoselective transformations .
Properties
IUPAC Name |
[(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H43NO2Si2/c1-22(2,3)27(7,8)25-20-17-24(16-19-14-12-11-13-15-19)18-21(20)26-28(9,10)23(4,5)6/h11-15,20-21H,16-18H2,1-10H3/t20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGNPRXNMNDZSO-SFTDATJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CN(CC1O[Si](C)(C)C(C)(C)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CN(C[C@@H]1O[Si](C)(C)C(C)(C)C)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H43NO2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Silylation
-
Reagents : TBDMS-Cl (2.2 equiv), imidazole (4.4 equiv) in anhydrous dichloromethane (DCM).
-
Conditions : 0–25°C under nitrogen, 12–24 hours.
-
Monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (8:2) to confirm bis-silylation.
One-Pot Bis-Silylation
-
Reagents : TBDMS triflate (2.5 equiv), 2,6-lutidine (5.0 equiv) in tetrahydrofuran (THF).
-
Conditions : –40°C to 0°C, 6 hours.
-
Advantages : Higher yields (85–92%) due to suppressed epimerization.
Table 1: Comparison of Silylation Methods
| Method | Reagents | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Stepwise | TBDMS-Cl, imidazole | 0–25°C | 78–85 | 95–98 |
| One-Pot | TBDMS triflate, lutidine | –40°C | 85–92 | 97–99 |
Benzylation of the Pyrrolidine Nitrogen
The nitrogen atom is benzylated to introduce the 1-benzyl group, enhancing solubility and stability.
Benzyl Bromide Alkylation
-
Reagents : Benzyl bromide (1.5 equiv), potassium carbonate (3.0 equiv) in acetonitrile.
-
Conditions : Reflux at 82°C for 8 hours.
-
Workup : Aqueous extraction, drying over MgSO₄, and solvent evaporation.
Reductive Amination Alternative
-
Reagents : Benzaldehyde (2.0 equiv), sodium triacetoxyborohydride (3.0 equiv) in DCM.
-
Conditions : Room temperature, 12 hours.
-
Advantages : Avoids harsh alkylation conditions, suitable for acid-sensitive intermediates.
Table 2: Benzylation Efficiency
| Method | Yield (%) | Purity (%) | Byproducts Identified |
|---|---|---|---|
| Benzyl bromide | 88–92 | 96–98 | Quaternary ammonium salts |
| Reductive amination | 82–85 | 94–96 | None |
Purification and Characterization
Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1 to 7:3 gradient). Critical characterization steps include:
-
NMR spectroscopy :
-
Chiral HPLC : Chiralpak IA column, hexane/isopropanol (95:5), retention time 12.3 minutes (99.5% ee).
Industrial-Scale Production
Continuous Flow Synthesis
Quality Control Protocols
-
In-line FTIR : Monitors silylation completion (Si–O stretch at 1100 cm⁻¹).
-
Automated crystallization : Ethanol/water anti-solvent system to achieve ≥99.5% purity.
Challenges and Optimization
Epimerization Mitigation
-
Low-temperature silylation : Conducting reactions below –20°C reduces racemization.
-
Buffered deprotection : Use of TBAF with acetic acid (pH 5–6) prevents acid-catalyzed stereochemical inversion.
Solvent Selection
-
Polar aprotic solvents (e.g., DMF, DCM) improve reagent solubility but may require longer reaction times.
-
Ether solvents (e.g., THF) enhance stereoselectivity but necessitate rigorous drying.
Mechanism of Action
The mechanism of action of (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the products formed. In enzyme inhibition studies, it may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Silyl-Protected Pyrrolidine Derivatives
(a) TBDMS-Protected Analogs
The compound shares structural similarities with (±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1228070-72-1), which also employs a tert-butyl group for protection. However, the latter incorporates a pyridine ring and ester functionalities, broadening its utility in medicinal chemistry (e.g., kinase inhibition) but reducing its suitability for hydroxyl protection .
(b) Deprotected Analog: (3S,4S)-1-Benzylpyrrolidine-3,4-diol
The deprotected version of the target compound, (3S,4S)-1-Benzylpyrrolidine-3,4-diol, lacks TBDMS groups, resulting in free hydroxyl moieties. Crystallographic studies (R factor = 0.032) reveal a planar pyrrolidine ring with hydrogen-bonding interactions between hydroxyl groups, contrasting with the steric bulk and hydrophobic nature of the TBDMS-protected derivative .
Phosphine-Substituted Pyrrolidine Derivatives
(3S,4S)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine hydrochloride (C35H34ClNP2) replaces TBDMS groups with diphenylphosphine moieties. This modification renders the compound a potent ligand for transition-metal catalysis (e.g., asymmetric hydrogenation) but necessitates storage under inert atmospheres (2–8°C) due to air sensitivity . In contrast, the TBDMS-protected compound is stable under ambient conditions, prioritizing synthetic versatility over catalytic activity.
Pyridine-Functionalized Pyrrolidines
Compounds like 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (CAS: 1228666-00-9) integrate pyridine rings into the pyrrolidine scaffold. These derivatives exhibit distinct electronic properties, such as enhanced π-π stacking capabilities, making them suitable for drug discovery (e.g., receptor antagonists) but less effective as protecting-group intermediates .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine | C23H43NO2Si2 | 454.84 | TBDMS ethers, benzyl group | Hydroxyl protection, synthesis |
| (±)-trans-1-tert-Butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate | C17H23ClN2O4 | 354.83 | Pyridine, tert-butyl ester | Medicinal chemistry |
| (3S,4S)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine hydrochloride | C35H34ClNP2 | 566.05 | Diphenylphosphine, hydrochloride | Catalysis, asymmetric synthesis |
| (3S,4S)-1-Benzylpyrrolidine-3,4-diol | C11H15NO2 | 193.24 | Hydroxyl groups | Crystallography, intermediates |
Key Research Findings
- Stability : The TBDMS groups in the target compound confer exceptional stability under acidic/basic conditions compared to tert-butyl esters (e.g., in CAS: 1228070-72-1), which are prone to hydrolysis .
- Stereochemical Control : The (3S,4S) configuration ensures rigidity, critical for enantioselective synthesis, whereas pyridine-containing analogs (e.g., CAS: 1228666-00-9) exhibit conformational flexibility .
- Reactivity : Phosphine-substituted derivatives (e.g., C35H34ClNP2) are redox-active but require stringent storage, unlike the air-stable TBDMS-protected compound .
Biological Activity
(3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine, with CAS number 138228-45-2, is a chiral pyrrolidine derivative notable for its unique structural features and potential applications in medicinal chemistry and organic synthesis. The compound consists of a pyrrolidine ring substituted with a benzyl group and two tert-butyldimethylsilyl ether functionalities, enhancing its stability and reactivity.
- Molecular Formula : C23H43NO2Si2
- Molecular Weight : 421.76 g/mol
- Purity : Typically above 95%
- Structural Features : Chiral centers at positions 3 and 4 of the pyrrolidine ring.
Synthesis
The synthesis of this compound generally involves the following steps:
- Formation of the Pyrrolidine Ring : Utilizing chiral precursors to ensure the correct stereochemistry.
- Introduction of Silyl Groups : Employing tert-butyldimethylsilyl chloride in the presence of a base to protect hydroxyl groups.
- Benzyl Substitution : Adding a benzyl group through nucleophilic substitution reactions.
Enzyme Interaction Studies
Research indicates that related pyrrolidine derivatives exhibit significant interactions with various biological macromolecules, particularly enzymes. For instance, studies have shown that certain pyrrolidine compounds can inhibit kinases such as casein kinase 1 delta, suggesting potential applications in cancer therapy and other diseases where kinase activity is dysregulated .
Case Studies
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3R,4R)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine | Similar pyrrolidine structure | Moderate kinase inhibition |
| (3S,4R)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine | Opposite stereochemistry | Limited data available |
| (3S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine | Contains amino groups | Antimicrobial activity observed |
Research Findings
Despite limited direct studies on this compound itself, the existing literature highlights its potential as a scaffold for drug development due to its stereochemical properties and ability to interact with biological targets. Further research is necessary to fully elucidate its biological mechanisms and therapeutic applications.
Scientific Research Applications
The compound (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine (CAS No. 138228-45-2) is a chiral pyrrolidine derivative that has garnered interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, synthesis, and potential interactions with biological systems.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | A five-membered nitrogen-containing ring known for its versatility in organic synthesis. |
| Benzyl Group | Enhances lipophilicity and potential interactions with biological targets. |
| Tert-butyldimethylsilyl Groups | Provide protection for hydroxyl groups, facilitating selective reactions. |
Medicinal Chemistry
The compound's stereochemical properties make it a candidate for drug development, particularly as an inhibitor or modulator of biological pathways. Pyrrolidine derivatives have been studied for their effects on various kinases, such as casein kinase 1 delta, suggesting that similar compounds could exhibit selective inhibitory activity against specific targets.
Organic Synthesis
Due to its structural characteristics, This compound can serve as a versatile intermediate in the synthesis of other complex molecules. The presence of silyl ethers allows for selective deprotection reactions under mild conditions, facilitating the construction of more complex structures.
Interaction Studies
Research indicates that compounds with similar structures may interact effectively with enzymes or receptors due to their conformational flexibility and ability to form hydrogen bonds. Further studies are necessary to elucidate the specific binding affinities and mechanisms of action of this compound.
Comparative Analysis with Related Compounds
To understand the uniqueness of This compound , it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (3R,4R)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine | Similar pyrrolidine structure | Different stereochemistry |
| (3S,4R)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine | Similar functional groups | Opposite stereochemistry |
| (3S)-Benzyl 3-amino-4-((tert-butoxycarbonyl)amino)pyrrolidine | Contains amino groups | Different functionalization |
The specific stereochemistry of (3S,4S) enhances its potential biological activity compared to its isomers.
Q & A
Basic: What are the key considerations for synthesizing (3S,4S)-1-benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine with high stereochemical purity?
Methodological Answer:
The synthesis typically begins with a chiral pyrrolidine diol precursor, such as (3S,4S)-1-benzylpyrrolidine-3,4-diol, derived from L-tartaric acid via condensation with benzylamine followed by NaBH4–BF3·Et2O reduction . To introduce the tert-butyldimethylsilyl (TBS) protecting groups, the diol is treated with TBS chloride (or triflate) in the presence of a base (e.g., imidazole or DMAP) under anhydrous conditions. Key considerations:
- Steric control : Use bulky silylating reagents to minimize side reactions.
- Temperature : Reactions are often conducted at 0–20°C to suppress epimerization .
- Purification : Chromatographic separation (e.g., silica gel with hexane/ethyl acetate gradients) is critical to isolate the bis-TBS product. Confirm stereochemistry via -NMR coupling constants or X-ray crystallography .
Advanced: How can researchers resolve contradictions in reaction yields when using different silyl-protecting group strategies for this compound?
Methodological Answer:
Discrepancies in yields often arise from competing side reactions (e.g., incomplete protection, desilylation, or stereochemical scrambling). To troubleshoot:
- Kinetic vs. thermodynamic control : Monitor reaction progress via TLC or -NMR (if using TBS triflate) to identify intermediate species.
- Catalyst optimization : Replace traditional bases (e.g., triethylamine) with DMAP, which accelerates silylation by stabilizing transition states .
- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) enhance reagent solubility, while ethereal solvents (THF) may improve stereoselectivity.
- Post-reaction analysis : Use HRMS or -NMR to detect residual hydroxyl groups or partial silylation .
Basic: What spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- - and -NMR : Key diagnostic signals include the benzyl aromatic protons (δ 7.2–7.4 ppm) and TBS methyl groups (δ 0.1–0.3 ppm). The pyrrolidine ring protons show distinct coupling patterns (e.g., ≈ 3–5 Hz for cis-diols) .
- X-ray crystallography : Resolves absolute stereochemistry; the title compound’s analog, (3S,4S)-1-benzylpyrrolidine-3,4-diol, crystallizes in the orthorhombic system with -factor < 0.05, confirming spatial arrangement .
- HPLC-MS : Use chiral columns (e.g., Chiralpak IA) to detect enantiomeric impurities.
Advanced: How does the choice of silyl protecting groups influence downstream functionalization of the pyrrolidine core?
Methodological Answer:
TBS groups are favored for their stability under basic/neutral conditions and selective removal with fluoride sources (e.g., TBAF). However, competing factors include:
- Steric hindrance : TBS may obstruct nucleophilic attacks at C3/C4 positions. Switching to less bulky groups (e.g., TMS) can improve reactivity but reduce stability.
- Orthogonal protection : For sequential deprotection, consider using acid-labile groups (e.g., trityl) alongside TBS.
- Case study : In glycosylation reactions, TBS-protected diols exhibit lower reactivity compared to acetylated analogs, necessitating harsher conditions (e.g., BF3·OEt2 catalysis) .
Basic: What are the best practices for handling and storing this compound to prevent desilylation or degradation?
Methodological Answer:
- Storage : Keep under inert atmosphere (Ar/N2) at –20°C in anhydrous solvents (e.g., THF, DCM).
- Moisture control : Use molecular sieves (3Å) in storage vials and conduct reactions in flame-dried glassware.
- Stability monitoring : Regular -NMR checks for emerging hydroxyl signals (δ 1.5–3.0 ppm) indicate desilylation.
- Safety : While specific toxicity data are limited, handle using standard PPE (gloves, goggles) due to potential irritant properties of silyl ethers .
Advanced: How can computational methods aid in predicting the reactivity of this compound in asymmetric catalysis?
Methodological Answer:
- DFT calculations : Model transition states to predict regioselectivity in reactions (e.g., hydrogenation or cross-couplings). For example, the TBS groups’ electron-withdrawing effects may lower the LUMO energy at C3/C4.
- Molecular docking : If used as a chiral ligand, simulate binding affinities with metal centers (e.g., Pd or Rh) to optimize catalyst design.
- Case study : Similar pyrrolidine derivatives have been studied as organocatalysts in aldol reactions, where stereoelectronic effects dominate enantioselectivity .
Basic: What are the typical applications of this compound in medicinal chemistry research?
Methodological Answer:
- Chiral building block : Used to synthesize β-proline analogs for peptide mimetics or protease inhibitors.
- Glycosidase inhibitors : The diol core mimics carbohydrate transition states; TBS groups allow selective functionalization of hydroxyls .
- Case study : Derivatives of this compound have been incorporated into HIV protease inhibitors, where the rigid pyrrolidine scaffold enhances binding affinity .
Advanced: What strategies can mitigate epimerization during deprotection of the TBS groups?
Methodological Answer:
- Fluoride source : Use buffered TBAF (with AcOH or H2O) instead of HF·pyridine to control reaction pH and minimize acid-catalyzed epimerization.
- Low-temperature deprotection : Conduct reactions at –78°C in THF to slow racemization kinetics.
- In situ monitoring : Employ IR spectroscopy to track Si–O bond cleavage (absorption ~1100 cm) and quench the reaction promptly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
